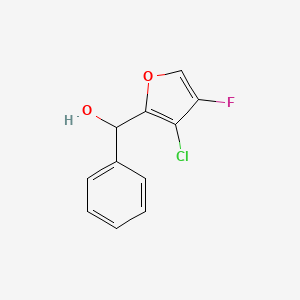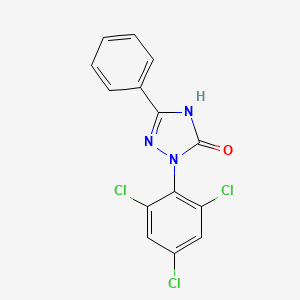
1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzyl group, and a pyrimidine ring substituted with a dimethylamino group and a piperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted pyrimidine, the dimethylamino and piperidinyl groups are introduced through nucleophilic substitution reactions.
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one: Similar in structure but with different substituents.
Pyrrolidinone Derivatives: Compounds with variations in the pyrrolidinone core.
Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
1229627-20-6 |
|---|---|
Formule moléculaire |
C22H29N5O |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
1-benzyl-4-[6-(dimethylamino)-2-piperidin-4-ylpyrimidin-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H29N5O/c1-26(2)20-13-19(24-22(25-20)17-8-10-23-11-9-17)18-12-21(28)27(15-18)14-16-6-4-3-5-7-16/h3-7,13,17-18,23H,8-12,14-15H2,1-2H3 |
Clé InChI |
IVACHXWDVWAIFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=C1)C2CC(=O)N(C2)CC3=CC=CC=C3)C4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



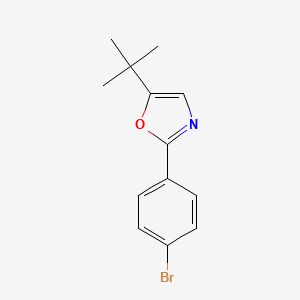
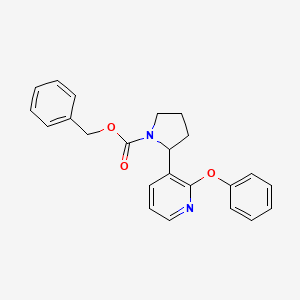
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
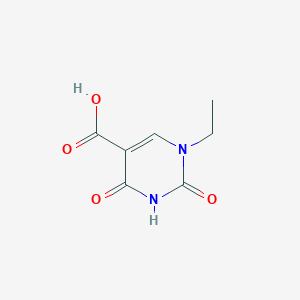

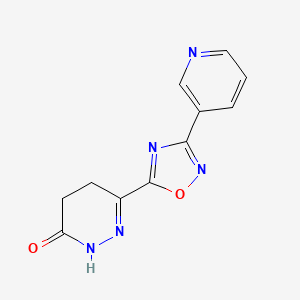
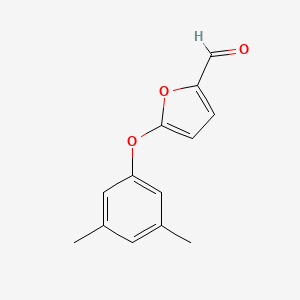
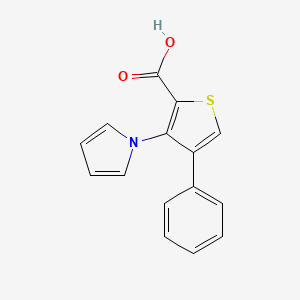


![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
